REACTION_CXSMILES
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[O-2].[Cd+2:2].[C:3]([OH:6])(=[O:5])[CH3:4]>>[C:3]([O-:6])(=[O:5])[CH3:4].[Cd+2:2].[C:3]([O-:6])(=[O:5])[CH3:4] |f:0.1,3.4.5|
|
Name
|
|
Quantity
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0.127 g
|
Type
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reactant
|
Smiles
|
[O-2].[Cd+2]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Cd+2].C(C)(=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |